molecular formula C10H8F2N4O2S B10942660 N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)thiophene-2-carboximidamide

N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)thiophene-2-carboximidamide

Cat. No.: B10942660
M. Wt: 286.26 g/mol
InChI Key: LQIHYDCIASJRQX-UHFFFAOYSA-N
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Description

(Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrazole ring, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxaldehyde with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce new functional groups onto the pyrazole ring .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .

Medicine

In medicine, (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising candidate for pharmaceutical development .

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(THIOPHEN-2-YL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8F2N4O2S

Molecular Weight

286.26 g/mol

IUPAC Name

[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-(difluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H8F2N4O2S/c11-10(12)16-6(3-4-14-16)9(17)18-15-8(13)7-2-1-5-19-7/h1-5,10H,(H2,13,15)

InChI Key

LQIHYDCIASJRQX-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=N/OC(=O)C2=CC=NN2C(F)F)/N

Canonical SMILES

C1=CSC(=C1)C(=NOC(=O)C2=CC=NN2C(F)F)N

Origin of Product

United States

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